2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and have gained significant attention in medicinal chemistry. This compound features a benzoxazole ring system with an amino group at the 2-position and an acetonitrile group at the 5-position, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile involves a catalyst-free microwave-assisted procedure. This method provides rapid access to functionalized benzo[d]oxazole derivatives under mild conditions. The reaction typically involves the use of 2-aminobenzoxazole as a starting material, which undergoes N-alkylation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of green media and transition-metal-free conditions makes this method suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amino-substituted benzoxazole derivatives.
Substitution: N-alkylated or N-acylated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile involves its interaction with biological macromolecules. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(2-Aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine: Regulates HPV-relevant cellular pathways and prevents cervical cancer proliferation
Uniqueness
2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile stands out due to its unique combination of an amino group and an acetonitrile group on the benzoxazole ring. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H7N3O |
---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-(2-amino-1,3-benzoxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3O/c10-4-3-6-1-2-8-7(5-6)12-9(11)13-8/h1-2,5H,3H2,(H2,11,12) |
InChI-Schlüssel |
VHAXBLLJESUCKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CC#N)N=C(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.